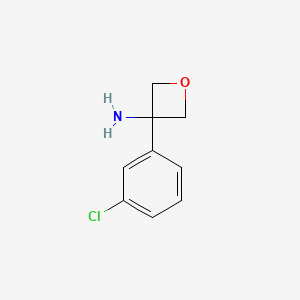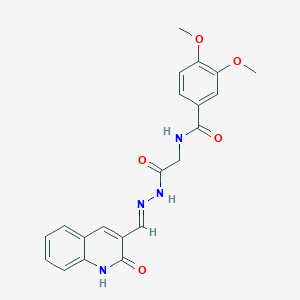
3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide: is a complex organic compound with the molecular formula C21H20N4O5 and a molecular weight of 408.417 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety and a benzamide group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its complex structure and functional groups.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to various biological effects . The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and affecting their biological availability .
類似化合物との比較
- 3,4-Dimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 4-Hydroxy-2-quinolones
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness: The unique combination of the quinoline moiety and the benzamide group in 3,4-Dimethoxy-N-(2-oxo-2-(2-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinyl)ethyl)benzamide sets it apart from other similar compounds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
881659-45-6 |
|---|---|
分子式 |
C21H20N4O5 |
分子量 |
408.4 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(2-oxo-1H-quinolin-3-yl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H20N4O5/c1-29-17-8-7-14(10-18(17)30-2)20(27)22-12-19(26)25-23-11-15-9-13-5-3-4-6-16(13)24-21(15)28/h3-11H,12H2,1-2H3,(H,22,27)(H,24,28)(H,25,26)/b23-11+ |
InChIキー |
GIQSJSSGXQEUTO-FOKLQQMPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=CC=CC=C3NC2=O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC3=CC=CC=C3NC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



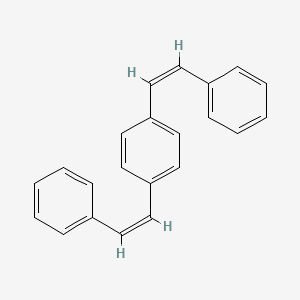


![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)

![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
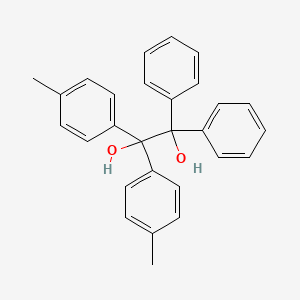
![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
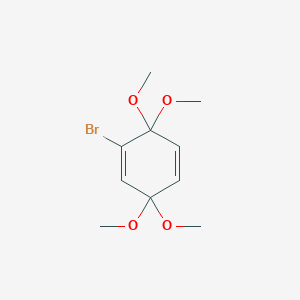
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

